Heptanal, oxime
Overview
Description
Heptanal, oxime, also known as n-Heptanal, o-[(pentafluorophenyl)methyl]oxime, has the molecular formula C14H16F5NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of n-Heptanal, o-[(pentafluorophenyl)methyl]oxime is 309.2750 . The structure of Heptanal, oxime can be found in various databases .Chemical Reactions Analysis
Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group .Scientific Research Applications
1. Food Science and Biotechnology
- Summary of Application : Heptanal, oxime is used in the aroma profiling of salmon by-products for potential food sources .
- Methods of Application : Electronic nose (E-nose) and gas chromatography-mass spectrometry (GC–MS) coupled with gas chromatography–olfactometry (GC–O) were used to analyze the aroma profile . A total of 140 and 90 volatile compounds were detected through E-nose and GC–MS respectively .
- Results : Heptanal, benzaldehyde, and methoxy-phenyl-oxime were found in 7 of the 15 samples, all of which were recognized as the aroma of salmon . According to research, heptanal is considered to be a volatile compound that represents the aroma of fresh salmon .
2. Polymer Chemistry
- Summary of Application : Heptanal, oxime is used in the fabrication of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
- Methods of Application : The mechanism of the acid-catalyzed dynamic exchange of oximes was investigated . Both experimental and computational studies were used to highlight the importance of the substituent effect on the exchange reaction kinetics .
- Results : Oxime groups were incorporated into a cross-linked polymeric material, demonstrating the ability of oxime-based polymers to be reprocessed under acid catalysis while maintaining their structural integrity .
3. Medical Research
- Summary of Application : Heptanal, oxime is considered as a potential drug for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
4. Bioconjugation in Biochemistry
- Summary of Application : Heptanal, oxime is used in the oxime ligation, a valuable bioorthogonal conjugation reaction, for rapid bioconjugation to disulfide-rich peptides .
- Methods of Application : The oxime ligation is a bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . It is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .
- Results : This strategy supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 minutes .
5. Food Science and Biotechnology
- Summary of Application : Heptanal, oxime is used in the aroma profiling of Atlantic salmon by-products for potential food sources .
- Methods of Application : Electronic nose (E-nose) and gas chromatography-mass spectrometry (GC–MS) coupled with gas chromatography–olfactometry (GC–O) were used to analyze the aroma profile .
- Results : Heptanal, benzaldehyde, and methoxy-phenyl-oxime were found in 7 of the 15 samples, all of which were recognized as the aroma of salmon .
6. Polymer Chemistry
- Summary of Application : Heptanal, oxime is used in the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
7. Bioconjugation in Biochemistry
- Summary of Application : Heptanal, oxime is used in the oxime ligation, a valuable bioorthogonal conjugation reaction, for rapid bioconjugation to disulfide-rich peptides .
- Methods of Application : The oxime ligation is a bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . It is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .
- Results : This strategy supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 minutes .
8. Food Science and Biotechnology
- Summary of Application : Heptanal, oxime is used in the aroma profiling of Atlantic salmon by-products for potential food sources .
- Methods of Application : Electronic nose (E-nose) and gas chromatography-mass spectrometry (GC–MS) coupled with gas chromatography–olfactometry (GC–O) were used to analyze the aroma profile .
- Results : Heptanal, benzaldehyde, and methoxy-phenyl-oxime were found in 7 of the 15 samples, all of which were recognized as the aroma of salmon .
9. Polymer Chemistry
- Summary of Application : Heptanal, oxime is used in the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-heptylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-5-6-7-8-9/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYNJIKGRPHFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060869 | |
Record name | n-Heptanal oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptanal, oxime | |
CAS RN |
629-31-2 | |
Record name | Heptanal, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanal, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | n-Heptanal oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptanal oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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